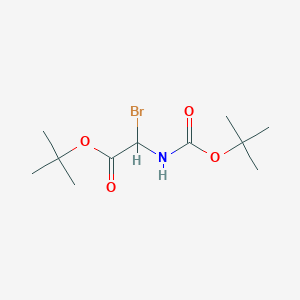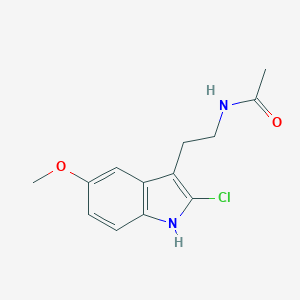
2-Chloromelatonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloromelatonin is a synthetic analogue of the hormone melatonin, which is produced naturally in the pineal gland. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Chloromelatonin is similar to that of melatonin, but with some differences due to the presence of the chlorine atom. It acts as an agonist at melatonin receptors, which are found in various tissues throughout the body. Activation of these receptors leads to a variety of physiological effects, including regulation of the sleep-wake cycle, modulation of immune function, and inhibition of oxidative stress.
Biochemische Und Physiologische Effekte
2-Chloromelatonin has been shown to have a variety of biochemical and physiological effects. It has been found to increase antioxidant enzyme activity, reduce oxidative stress, and decrease inflammation. It also has neuroprotective effects, including the ability to reduce neuronal damage and improve cognitive function. Additionally, it has been shown to regulate the sleep-wake cycle and improve sleep quality.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloromelatonin in lab experiments is that it is a stable compound that can be easily synthesized and purified. It also has a longer half-life than melatonin, which allows for a longer duration of action. However, one limitation is that it is not widely available commercially, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloromelatonin. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in cancer therapy, as it has been shown to have anti-tumor effects. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and anti-inflammatory effects.
Synthesemethoden
The synthesis of 2-Chloromelatonin involves the chlorination of melatonin with thionyl chloride. The resulting compound has a chlorine atom attached to the 2-position of the indole ring. This modification alters the pharmacological properties of melatonin, resulting in a compound with different physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Chloromelatonin has been studied for its potential therapeutic applications, including as an antioxidant, anti-inflammatory, and neuroprotective agent. It has also been investigated for its potential use in the treatment of sleep disorders, cancer, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
118747-02-7 |
|---|---|
Produktname |
2-Chloromelatonin |
Molekularformel |
C13H15ClN2O2 |
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
N-[2-(2-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
NCUNCNOQCUAVBX-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Cl |
Kanonische SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Cl |
Synonyme |
2-chloromelatonin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



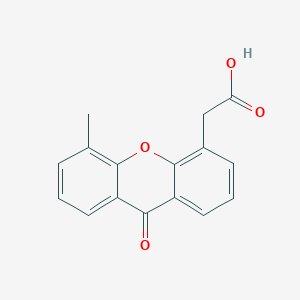

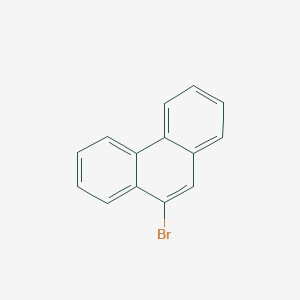
![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)




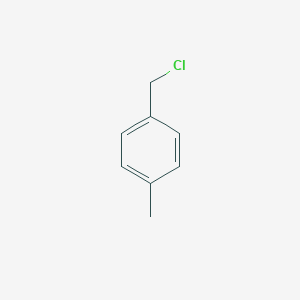
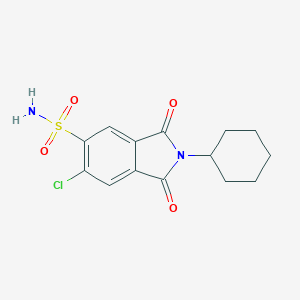
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)
